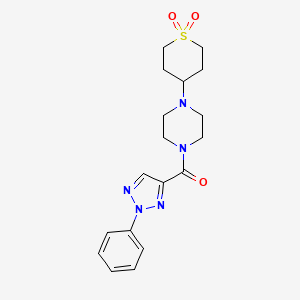

(4-(1,1-ジオキシドテトラヒドロ-2H-チオピラン-4-イル)ピペラジン-1-イル)(2-フェニル-2H-1,2,3-トリアゾール-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.

BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

本化合物の1,2,3-トリアゾールコアは、医薬品に多く見られるアミド結合と構造的に類似しています。この類似性により、天然の生物学的プロセスを模倣できる薬剤を創製できます。 例えば、1,2,3-トリアゾールは、ルフィナミドなどの抗けいれん薬や、セファトリジンなどの抗生物質の開発に使用されてきました 。本化合物のユニークな構造は、潜在的に、改善された有効性と安定性を備えた新しい治療薬の開発に利用できる可能性があります。

有機合成

有機化学において、1,2,3-トリアゾール環は、複雑な分子を構築するための安定な足場として機能します。 それは、「クリックケミストリー」成分として機能し、分子構造の迅速な組み立てを促進することができます 。これは、材料科学や医薬品化学など、さまざまな分野で潜在的な用途を持つ新しい有機化合物を合成する際に特に役立ちます。

高分子化学

トリアゾール環の安定性と堅牢性により、特定の特性を持つポリマーを生成するための優れた候補となっています。 トリアゾール単位を組み込んだポリマーは、熱安定性、機械的強度、耐薬品性を向上させることができ、高性能材料に適しています .

超分子化学

水素結合を形成する能力と強い双極子モーメントにより、トリアゾール環は超分子構造の設計に使用できます。 これらの構造は、分子センサー、触媒、薬物送達システムの開発に役立ちます .

生体接合とケミカルバイオロジー

本化合物のトリアゾール環は、生体分子を蛍光タグなどの他の構造や、標的薬物送達のための治療薬に結合させる生体接合に使用できます。 この用途は、生物学的システムを研究および操作するためのケミカルバイオロジーの分野において重要です .

蛍光イメージング

トリアゾールコアは、蛍光基を含むように修飾でき、イメージング用途に役立ちます。 これにより、生物学的プロセスの可視化、体内の薬物分布の追跡、または異なる分子間の相互作用の研究に役立ちます .

抗菌活性

トリアゾール環を含む化合物は、抗菌、抗真菌、抗ウイルス効果など、幅広い抗菌活性を示してきました。 これは、耐性菌株に対する新しい治療法の探索において貴重です .

作用機序

Target of Action

Compounds containing a triazole ring, such as this one, are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Mode of Action

The mode of action of triazole compounds often involves binding to enzymes or receptors, thereby modulating their activity

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with triazole compounds, it’s likely that multiple pathways could be affected .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For triazole compounds, these effects could range from antimicrobial activity to neuroprotection .

特性

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNVSAILYQXQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)

![2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2585625.png)

![4-Chloro-2-[(3-nitroanilino)methyl]benzenol](/img/structure/B2585627.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2585632.png)